3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
Overview
Description
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine is a heterocyclic organic compound known for its significant role in organic synthesis. It is commonly referred to as the Davis reagent, named after Franklin A. Davis, who developed it. This compound is particularly useful for the α-hydroxylation of ketones and esters, making it a valuable tool in synthetic organic chemistry .
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, also known as the Davis reagent, is the carbon–carbon double bond of certain organic compounds . This compound is particularly useful for the α-hydroxylation of ketones and esters .
Mode of Action
The Davis reagent interacts with its targets by enabling the generation of sulfinate anions through the oxidation of the corresponding thiolates . This interaction leads to changes in the chemical structure of the target compounds, specifically the formation of sulfones .
Biochemical Pathways
The biochemical pathway affected by this compound involves the oxidation of the carbon–carbon double bond of the target compounds . This process includes the absorption of oxygen to form peroxide, followed by thermal decomposition and oxidation . The end result is the formation of sulfones .
Pharmacokinetics
The compound’s ability to generate sulfinate anions and subsequently form sulfones suggests that it may have significant reactivity and potential bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of the target compounds. The oxidation process leads to the formation of sulfones, which are highly reactive and can participate in further chemical reactions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen . These factors can affect the compound’s reactivity, efficacy, and stability. For instance, the oxidation process requires the absorption of oxygen, suggesting that the compound’s action may be more effective in oxygen-rich environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine typically involves the reaction of phenylsulfonylacetophenone with an oxidizing agent. One common method is the oxidation of phenylsulfonylacetophenone using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation reactions involving this compound.
Reducing Agents: Various reducing agents, such as sodium borohydride, can be used to reduce the compound to its corresponding alcohols or other derivatives.
Solvents: Dichloromethane, chloroform, and other organic solvents are typically used in these reactions to ensure proper solubility and reaction efficiency.
Major Products Formed
α-Hydroxy Carbonyl Compounds: The primary products of the Davis Oxidation are α-hydroxy ketones and esters.
Sulfones: The compound can also form sulfones through oxidation and subsequent reactions.
Scientific Research Applications
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: A precursor in the synthesis of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine.
Cinnamaldehyde: Another compound with a similar phenylsulfonyl group, used in various organic reactions.
Cinnamyl Alcohol: A related compound with applications in organic synthesis.
Uniqueness
This compound is unique due to its high reactivity and selectivity in α-hydroxylation reactions. Its ability to facilitate the formation of α-hydroxy carbonyl compounds with excellent stereochemistry sets it apart from other oxidizing agents .
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-phenyloxaziridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-18(16,12-9-5-2-6-10-12)14-13(17-14)11-7-3-1-4-8-11/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHGVMIXRPGHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N(O2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313234 | |
Record name | 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63160-13-4 | |
Record name | 3-Phenyl-2-(phenylsulfonyl)oxaziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63160-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 268112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063160134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63160-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzenesulfonyl)-3-phenyloxaziridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (PPO) play in the epoxidation reactions described in the research paper?
A1: In this study, this compound (PPO) serves as the oxidizing agent, also known as the oxygen source, for the epoxidation of alkenes. [] This means that PPO provides the oxygen atom that is transferred to the carbon-carbon double bond of the alkene substrate, ultimately forming the epoxide product. The bis(pyridylimino)isoindolato-iridium complexes act as catalysts, facilitating the oxygen transfer process.
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